4-(4-Hydroxyanilino)-4-oxobutanoic acid 4-(4-Hydroxyanilino)-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.: 62558-67-2
VCID: VC21288565
InChI: InChI=1S/C10H11NO4/c12-8-3-1-7(2-4-8)11-9(13)5-6-10(14)15/h1-4,12H,5-6H2,(H,11,13)(H,14,15)
SMILES: C1=CC(=CC=C1NC(=O)CCC(=O)O)O
Molecular Formula: C10H11NO4
Molecular Weight: 209.2 g/mol

4-(4-Hydroxyanilino)-4-oxobutanoic acid

CAS No.: 62558-67-2

Cat. No.: VC21288565

Molecular Formula: C10H11NO4

Molecular Weight: 209.2 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Hydroxyanilino)-4-oxobutanoic acid - 62558-67-2

Specification

CAS No. 62558-67-2
Molecular Formula C10H11NO4
Molecular Weight 209.2 g/mol
IUPAC Name 4-(4-hydroxyanilino)-4-oxobutanoic acid
Standard InChI InChI=1S/C10H11NO4/c12-8-3-1-7(2-4-8)11-9(13)5-6-10(14)15/h1-4,12H,5-6H2,(H,11,13)(H,14,15)
Standard InChI Key GTGJPSXOXNMQKV-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1NC(=O)CCC(=O)O)O
Canonical SMILES C1=CC(=CC=C1NC(=O)CCC(=O)O)O

Introduction

Chemical Identifiers and Classification

Primary Identifiers

4-(4-Hydroxyanilino)-4-oxobutanoic acid is precisely identified through various chemical nomenclature systems and identifiers, which facilitate its recognition and indexing in chemical databases and literature .

Table 1: Chemical Identifiers of 4-(4-Hydroxyanilino)-4-oxobutanoic acid

Identifier TypeValue
PubChem CID605610
CAS Number62558-67-2
Molecular FormulaC₁₀H₁₁NO₄
Molecular Weight209.20 g/mol
InChIInChI=1S/C10H11NO4/c12-8-3-1-7(2-4-8)11-9(13)5-6-10(14)15/h1-4,12H,5-6H2,(H,11,13)(H,14,15)
InChIKeyGTGJPSXOXNMQKV-UHFFFAOYSA-N
SMILESC1=CC(=CC=C1NC(=O)CCC(=O)O)O

Synonyms and Alternative Names

The compound is known by several synonymous names in chemical literature and databases :

  • 4-((4-Hydroxyphenyl)amino)-4-oxobutanoic acid

  • 4-(4-Hydroxyanilino)-4-oxobutanoic acid

  • 4-(4'-hydroxy-phenylamino)-4-oxo-butanoic acid

  • MFCD00124282

Molecular Structure

Structural Components

The molecular architecture of 4-(4-Hydroxyanilino)-4-oxobutanoic acid can be divided into three principal components:

  • A 4-hydroxyphenyl group: An aromatic ring with a hydroxyl substituent at the para position

  • An amide linkage: Connecting the aromatic ring to the aliphatic chain

  • A butanoic acid moiety: A four-carbon aliphatic chain terminating with a carboxylic acid group

The structural formula reveals a planar aromatic region connected to a flexible aliphatic chain, creating a molecule with distinct hydrophilic and lipophilic domains .

Functional Groups

The compound contains several reactive functional groups that contribute significantly to its chemical behavior and potential biological activity:

  • Phenolic hydroxyl group: Located at the para position of the aniline ring, this group can participate in hydrogen bonding as both a donor and acceptor

  • Secondary amide bond: Forms the connecting bridge between the aromatic and aliphatic portions

  • Carboxylic acid group: Provides acidic character and potential for salt formation or further derivatization

Physicochemical Properties

Physical Characteristics

The physical properties of 4-(4-Hydroxyanilino)-4-oxobutanoic acid reflect its molecular structure and functional group composition. These properties influence its behavior in various chemical environments and potential applications .

Table 2: Physicochemical Properties of 4-(4-Hydroxyanilino)-4-oxobutanoic acid

PropertyValue
Physical StateSolid at room temperature
Density1.4±0.1 g/cm³
Boiling Point540.5±35.0 °C at 760 mmHg
Flash Point280.7±25.9 °C
Exact Mass209.068802
Polar Surface Area (PSA)86.63000
LogP0.14
Vapor Pressure0.0±1.5 mmHg at 25°C
Index of Refraction1.636
HS Code2924299090

Solubility Characteristics

Chemical Reactivity

Reactive Sites

Based on its structural features, 4-(4-Hydroxyanilino)-4-oxobutanoic acid presents several sites for potential chemical reactions:

  • The carboxylic acid group can participate in esterification, amidation, and salt formation reactions

  • The phenolic hydroxyl group can undergo esterification, etherification, and oxidation

  • The aromatic ring is activated toward electrophilic substitution reactions due to the electron-donating hydroxyl group

  • The amide bond can potentially undergo hydrolysis under appropriate conditions

Stability Considerations

Comparative Analysis

Structural Analogs

4-(4-Hydroxyanilino)-4-oxobutanoic acid belongs to a family of structurally related compounds that differ in the position or nature of substituents on the aromatic ring. Notable structural analogs include:

Table 3: Comparison with Structural Analogs

CompoundKey Structural DifferencePotential Impact on Properties
4-(3-Hydroxyanilino)-4-oxobutanoic acidHydroxyl group in meta positionAltered hydrogen bonding patterns and electronic distribution
4-(4-Methoxyanilino)-4-oxobutanoic acidMethoxy instead of hydroxyl groupReduced hydrogen bonding ability, increased lipophilicity
Unsubstituted 4-(anilino)-4-oxobutanoic acidNo hydroxyl groupDecreased polarity and hydrogen bonding capacity

These structural variations, though subtle, can significantly impact physical properties, chemical reactivity, and potential biological activities .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator